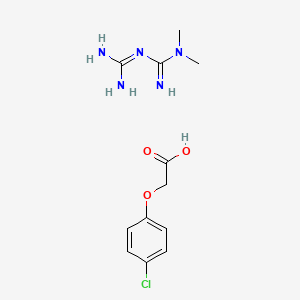
2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine is an antidiabetic compound belonging to the biguanide family. It is primarily used to combat hyperglycemia by improving insulin sensitivity. This compound has gained significant attention due to its potential benefits in managing blood sugar levels in diabetic patients .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine involves the reaction of guanidine with various organic compounds under controlled conditions. The process typically includes:
Reaction with Cyanoguanidine: Guanidine reacts with cyanoguanidine in the presence of a catalyst to form biguanide.
Purification: The crude product is purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the reaction under controlled temperature and pressure.
Continuous Flow Systems: Continuous flow systems are employed to ensure consistent production and quality control.
化学反応の分析
Types of Reactions
2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other active compounds.
Substitution: this compound can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that have potential therapeutic applications.
科学的研究の応用
2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other biguanide compounds.
Biology: Studied for its effects on cellular metabolism and insulin sensitivity.
Medicine: Widely used in the treatment of type 2 diabetes due to its ability to improve insulin sensitivity and lower blood glucose levels.
Industry: Employed in the production of antidiabetic medications and as a research tool in pharmaceutical development .
作用機序
2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine exerts its effects by improving insulin sensitivity in cells. It targets the insulin receptor pathways, enhancing glucose uptake and utilization. The molecular targets include:
Insulin Receptors: this compound binds to insulin receptors, enhancing their activity.
Glucose Transporters: It increases the expression of glucose transporters on cell membranes, facilitating glucose uptake.
AMP-Activated Protein Kinase (AMPK): This compound activates AMPK, a key regulator of cellular energy homeostasis .
類似化合物との比較
Similar Compounds
Metformin: Another biguanide compound used in diabetes treatment.
Phenformin: A biguanide with similar antidiabetic properties but higher toxicity.
Buformin: Similar to 2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific molecular structure, which provides a balance between efficacy and safety. Unlike Phenformin, this compound has a lower risk of lactic acidosis, making it a safer option for long-term use .
特性
CAS番号 |
25672-33-7 |
|---|---|
分子式 |
C12H18ClN5O3 |
分子量 |
315.75 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)acetic acid;3-(diaminomethylidene)-1,1-dimethylguanidine |
InChI |
InChI=1S/C8H7ClO3.C4H11N5/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-9(2)4(7)8-3(5)6/h1-4H,5H2,(H,10,11);1-2H3,(H5,5,6,7,8) |
InChIキー |
YMCZETULMSWVBI-UHFFFAOYSA-N |
SMILES |
CN(C)C(=N)N=C(N)N.C1=CC(=CC=C1OCC(=O)O)Cl |
正規SMILES |
CN(C)C(=N)N=C(N)N.C1=CC(=CC=C1OCC(=O)O)Cl |
Key on ui other cas no. |
25672-33-7 |
同義語 |
Glucinan |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















